Technical Whitepaper: Structural Dynamics, Synthesis, and Catalytic Applications of N-Isopropyl-N-nitrosoaniline (CAS 24642-83-9)
Technical Whitepaper: Structural Dynamics, Synthesis, and Catalytic Applications of N-Isopropyl-N-nitrosoaniline (CAS 24642-83-9)
Executive Summary
Benzenamine, N-(1-methylethyl)-N-nitroso- (commonly known as N-isopropyl-N-nitrosoaniline), is a synthetically versatile N-nitrosamine characterized by its unique structural dynamics and high reactivity[1]. Historically recognized as an intermediate in dye and pharmaceutical synthesis, this compound has recently garnered significant attention in advanced organic methodology. Specifically, the N-nitroso moiety serves as a highly efficient, often "traceless" directing group in transition-metal-catalyzed C–H functionalizations[2].
This technical guide provides an in-depth analysis of the physicochemical properties, modern green synthesis protocols, and advanced Rh(III)-catalyzed applications of N-isopropyl-N-nitrosoaniline, tailored for researchers and drug development professionals.
Physicochemical Properties & Structural Dynamics
N-isopropyl-N-nitrosoaniline exists typically as a clear brown or yellowish oily liquid at ambient temperatures[3]. Its structural behavior is heavily influenced by the restricted rotation around the N–N bond.
Structural Conformational Analysis
The N–N bond in N-nitrosamines exhibits partial double-bond character due to the delocalization of the amine nitrogen's lone pair into the nitroso group. Nuclear Magnetic Resonance (NMR) studies and thermodynamic evaluations reveal that the enthalpy of activation for rotation about the N–N bond in N-isopropyl-N-nitrosoaniline is substantial. Notably, the adjacent benzene ring contributes very little to this partial double-bond character[4].
Due to this restricted rotation, the compound exhibits syn and anti isomerism. The syn:anti ratio is highly sensitive to the steric bulk of the N-alkyl substituent. The bulky isopropyl group forces a preferred conformation that minimizes steric clashes with the ortho-protons of the phenyl ring[4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Benzenamine, N-(1-methylethyl)-N-nitroso- |
| Common Synonyms | N-Isopropyl-N-nitrosoaniline; N-phenyl-N-propan-2-ylnitrous amide[5] |
| CAS Registry Number | 24642-83-9[1] |
| Molecular Formula | C9H12N2O[6] |
| Molecular Weight | 164.21 g/mol [6] |
| Appearance | Clear brown to yellowish liquid[3] |
| Odor | Sweet, aromatic odor[3] |
| Solubility | Insoluble in water; soluble in ether, ethanol, and dichloromethane[7] |
Synthesis Methodologies: From Traditional to Green Chemistry
The Mechanistic Shift in Nitrosation
Traditionally, the synthesis of N-isopropyl-N-nitrosoaniline involved the reaction of N-isopropylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (<10°C)[7]. However, this method requires tedious aqueous workups, which increases the chemist's exposure to potentially carcinogenic nitrosamine oils[8]. Furthermore, the steric hindrance of the isopropyl group can impede quantitative yields in aqueous biphasic systems.
Modern protocols utilize tert-Butyl Nitrite (TBN) under solvent-free conditions. TBN acts as a highly efficient organic nitrosating agent. The solvent-free approach not only adheres to green chemistry principles but also allows for direct isolation via a short silica pad, bypassing hazardous aqueous extractions[8].
Protocol 1: Solvent-Free Synthesis of N-Isopropyl-N-nitrosoaniline
Rationale: Utilizing TBN under solvent-free conditions drives the reaction to quantitative conversion (>94%) within 60 minutes, overcoming the steric hindrance of the N-isopropyl group[8].
Materials:
-
N-isopropylaniline (1.0 equiv)
-
tert-Butyl nitrite (TBN) (1.2 equiv)
-
Short pad of silica gel
Step-by-Step Methodology:
-
Preparation: In a well-ventilated fume hood, charge a round-bottom flask with N-isopropylaniline (1.0 equiv). Note: No solvent is added.
-
Reagent Addition: Slowly add tert-Butyl nitrite (1.2 equiv) dropwise to the neat amine at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 60 minutes. The reaction progress can be monitored via TLC (Thin Layer Chromatography) until the secondary amine is completely consumed.
-
Purification: Directly load the crude reaction mixture onto a short silica gel pad.
-
Elution: Elute with a mild organic solvent (e.g., hexane/ethyl acetate mixture) to remove the tert-butanol byproduct.
-
Concentration: Evaporate the solvent under reduced pressure to yield pure N-isopropyl-N-nitrosoaniline as a yellowish oil.
Workflow for the green, solvent-free nitrosation of N-isopropylaniline using tert-butyl nitrite.
Advanced Applications in Transition-Metal Catalysis
The N-nitroso group has emerged as a powerful directing group in Rh(III)-catalyzed C–H functionalizations. Its strong coordinating ability facilitates regioselective ortho-C–H activation. Crucially, the weak N–N bond can undergo cleavage during the catalytic cycle, allowing the N-nitroso group to act as an internal oxidant. This makes it a "traceless" directing group, ideal for constructing complex heterocycles.
Rh(III)-Catalyzed Redox-Neutral [3+3] Annulation
A breakthrough application of N-nitrosoanilines is their reaction with cyclopropenones to form quinolin-4(1H)-one scaffolds—privileged structures in pharmaceutical chemistry (e.g., antibacterial and antiviral agents).
Mechanistic Causality: The Rh(III) catalyst coordinates to the oxygen atom of the N-nitroso group, directing the metal to activate the ortho-C–H bond, forming a five-membered rhodacycle. Subsequent coordination and insertion of the cyclopropenone expand the intermediate. Finally, a redox-neutral N–N bond cleavage releases NO (or a related byproduct) and regenerates the active Rh(III) species, yielding the annulated heterocycle without the need for external oxidants.
Protocol 2: Synthesis of Quinolin-4(1H)-ones via C-H Activation
Materials:
-
N-isopropyl-N-nitrosoaniline (0.2 mmol)
-
Diphenylcyclopropenone (0.24 mmol) [CpRhCl2]2 catalyst (5 mol%)
-
AgSbF6 (20 mol%) as an additive to generate the active cationic Rh species
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk tube under an inert atmosphere (N2 or Ar), combine [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dry DCE (2.0 mL). Stir for 5 minutes to generate the active cationic Rh(III) catalyst.
-
Substrate Addition: Add N-isopropyl-N-nitrosoaniline (0.2 mmol) and diphenylcyclopropenone (0.24 mmol) to the mixture.
-
Thermal Annulation: Seal the tube and heat the reaction mixture at 110°C for 12 hours. The N-nitroso group directs the ortho-C-H cleavage and subsequently acts as an internal oxidant.
-
Workup: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove metal residues.
-
Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the N-isopropyl-quinolin-4(1H)-one derivative.
Rh(III)-catalyzed C-H activation and annulation pathway directed by the N-nitroso group.
Alternative Functionalizations
Beyond annulations, the N-nitroso directing group enables Rh(III)-catalyzed α-fluoroalkenylation using 2,2-difluorovinyl tosylates. This proceeds via chelation-assisted C–H activation, olefin insertion, and β-F elimination, yielding monofluoroalkenes with high Z-selectivity[9].
Toxicology, Handling, and Safety (E-E-A-T)
As a self-validating system, any protocol involving N-nitrosamines must strictly integrate safety parameters due to their toxicological profiles.
-
Hepatotoxicity and Carcinogenicity: N-nitrosodialkylamines and N-nitrosoarylamines are widely recognized as potent hepatotoxins and suspected carcinogens[10]. They can induce DNA alkylation following metabolic activation by cytochrome P450 enzymes.
-
Chemical Incompatibilities: N-isopropyl-N-nitrosoaniline is incompatible with strong reducing agents (e.g., hydrides), which can generate flammable hydrogen gas. It may also react violently with isocyanates, peroxides, and acid halides[3].
-
Decomposition: When heated to decomposition, the compound emits highly toxic fumes of nitrogen oxides (NOx)[3].
-
PPE & Engineering Controls: All syntheses and downstream applications must be conducted in a certified chemical fume hood. Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. The shift to solvent-free TBN nitrosation[8] is specifically recommended to mitigate inhalation and dermal exposure risks associated with extracting the volatile, oily product from aqueous phases.
References
-
lookchem.com - Benzenamine, N-(1-methylethyl)-N-nitroso- Basic Information and Properties URL:[Link]
-
researchgate.net - peri-Naphthylenediamines and N-N Bond Rotation in N-isopropyl-N-nitrosoaniline URL:[Link]
- google.com (Patents) - GB2087868A - Amino-benzamides (Traditional Synthesis of N-Nitroso-N-isopropylaniline)
-
rsc.org - Green Chemistry: Solvent-free Nitrosation using tert-Butyl Nitrite URL:[Link]
-
dntb.gov.ua - Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines with Cyclopropenones URL:[Link]
-
nih.gov - Rhodium(III)-Catalyzed Redox-Neutral [3+3] Annulation of N-nitrosoanilines (PMC) URL:[Link]
-
rsc.org - Rh(iii)-Catalyzed α-fluoroalkenylation of N-nitrosoanilines with 2,2-difluorovinyl tosylates URL:[Link]
-
researchgate.net - Amino, Nitrosco and Nitro Compounds and Their Derivatives: Biological Properties of N-Nitrosamines URL: [Link]
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